molecular formula C12H15NO3 B12864139 (S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one CAS No. 572923-01-4

(S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one

Cat. No.: B12864139
CAS No.: 572923-01-4
M. Wt: 221.25 g/mol
InChI Key: KYHFLXXIPMRXGE-VIFPVBQESA-N
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Description

(S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The specific structure of this compound includes an ethyl group at the 4-position and a methoxyphenyl group at the 3-position, contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-4-ethyl-2-oxazolidinone and 3-methoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between (S)-4-ethyl-2-oxazolidinone and 3-methoxybenzaldehyde in the presence of a suitable base like sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) to facilitate the formation of the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain (S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one in high purity.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), to form corresponding oxazolidinone N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the oxazolidinone ring, potentially opening it to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone nitrogen or the aromatic ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in THF at 0°C to room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.

Major Products

    Oxidation: Oxazolidinone N-oxides.

    Reduction: Amines or alcohols derived from ring opening.

    Substitution: Alkylated or arylated oxazolidinones.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one is used as a chiral auxiliary. It helps in the asymmetric synthesis of various compounds, ensuring the formation of products with high enantiomeric purity.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of oxazolidinones are explored for their therapeutic potential. This compound may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its chiral nature is particularly valuable in the production of enantiomerically pure drugs.

Mechanism of Action

The mechanism of action of (S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with improved potency and safety profile compared to linezolid.

    Cycloserine: An antibiotic with a different mechanism but similar structural features.

Uniqueness

(S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and the presence of the methoxyphenyl group differentiate it from other oxazolidinones, potentially leading to unique applications in various fields.

Properties

CAS No.

572923-01-4

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(4S)-4-ethyl-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-3-9-8-16-12(14)13(9)10-5-4-6-11(7-10)15-2/h4-7,9H,3,8H2,1-2H3/t9-/m0/s1

InChI Key

KYHFLXXIPMRXGE-VIFPVBQESA-N

Isomeric SMILES

CC[C@H]1COC(=O)N1C2=CC(=CC=C2)OC

Canonical SMILES

CCC1COC(=O)N1C2=CC(=CC=C2)OC

Origin of Product

United States

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